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molecular formula C9H7F3N4 B8313109 4-(4-Amino-3-trifluoromethylphenyl)-1,2,4-triazole

4-(4-Amino-3-trifluoromethylphenyl)-1,2,4-triazole

Cat. No. B8313109
M. Wt: 228.17 g/mol
InChI Key: RHWDOZRDMBIXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728653

Procedure details

The following compound, m.p. 196°-8°, was prepared similarly to the previous Preparation using 4-(4-nitro-3-trifluoromethylphenyl)-1,2,4-triazole and 5% palladised charcoal/H2 as the starting materials: ##STR137##
Name
4-(4-nitro-3-trifluoromethylphenyl)-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
charcoal H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[N:13][N:12]=[CH:11]2)=[CH:6][C:5]=1[C:15]([F:18])([F:17])[F:16])([O-])=O.C.[H][H]>>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:11]=[N:12][N:13]=[CH:14]2)=[CH:6][C:5]=1[C:15]([F:18])([F:17])[F:16] |f:1.2|

Inputs

Step One
Name
4-(4-nitro-3-trifluoromethylphenyl)-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1C=NN=C1)C(F)(F)F
Step Two
Name
charcoal H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C.[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compound, m.p. 196°-8°, was prepared similarly to the previous Preparation

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)N1C=NN=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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